molecular formula C12H14O3 B13319168 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one

2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one

Cat. No.: B13319168
M. Wt: 206.24 g/mol
InChI Key: CECICIAFJSPKNW-UHFFFAOYSA-N
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Description

2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a heterocyclic compound containing a furan ring and a cyclohexanone moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one typically involves the reaction of 2-methylfuran-3-carboxylic acid with cyclohexanone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. The furan ring and cyclohexanone moiety may play a role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylfuran-3-carbonyl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    2-(2-Methylfuran-3-carbonyl)cycloheptan-1-one: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

    2-(2-Methylfuran-3-carbonyl)cyclohexan-2-one: Similar structure but with the carbonyl group at a different position on the cyclohexane ring.

Uniqueness

2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is unique due to its specific combination of a furan ring and a cyclohexanone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methylfuran-3-carbonyl)cyclohexan-1-one

InChI

InChI=1S/C12H14O3/c1-8-9(6-7-15-8)12(14)10-4-2-3-5-11(10)13/h6-7,10H,2-5H2,1H3

InChI Key

CECICIAFJSPKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)C2CCCCC2=O

Origin of Product

United States

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